Cas no 1955553-78-2 (N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride)

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a trifluoroethyl group and a methylamine moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. The trifluoroethyl group contributes to its unique electronic and steric properties, which may influence binding affinity in biological systems. This compound is of interest in medicinal chemistry for its potential as a building block in the development of bioactive molecules, particularly those targeting central nervous system (CNS) receptors. Its well-defined structure and purity ensure reproducibility in experimental settings.
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride structure
1955553-78-2 structure
Product name:N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
CAS No:1955553-78-2
MF:C8H16ClF3N2
Molecular Weight:232.674251556396
MDL:MFCD29047522
CID:5192495
PubChem ID:122236451

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • hydrochloride
    • N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
    • MDL: MFCD29047522
    • インチ: 1S/C8H15F3N2.ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;/h7,12H,2-6H2,1H3;1H
    • InChIKey: VERLVARSJVCFQA-UHFFFAOYSA-N
    • SMILES: C(N1CCC(NC)CC1)C(F)(F)F.Cl

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-249296-0.05g
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
1955553-78-2 95%
0.05g
$671.0 2024-06-19
Enamine
EN300-249296-0.25g
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
1955553-78-2 95%
0.25g
$735.0 2024-06-19
Enamine
EN300-249296-1.0g
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
1955553-78-2 95%
1.0g
$800.0 2024-06-19
Enamine
EN300-249296-5.0g
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
1955553-78-2 95%
5.0g
$2318.0 2024-06-19
Enamine
EN300-249296-5g
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
1955553-78-2
5g
$2318.0 2023-09-15
Enamine
EN300-249296-10g
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
1955553-78-2
10g
$3438.0 2023-09-15
Enamine
EN300-249296-2.5g
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
1955553-78-2 95%
2.5g
$1568.0 2024-06-19
Enamine
EN300-249296-0.5g
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
1955553-78-2 95%
0.5g
$768.0 2024-06-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01031853-1g
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
1955553-78-2 95%
1g
¥3619.0 2023-03-12
Enamine
EN300-249296-0.1g
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
1955553-78-2 95%
0.1g
$703.0 2024-06-19

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride 関連文献

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochlorideに関する追加情報

Introduction to N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride (CAS No. 1955553-78-2)

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride, a compound with the chemical formula C9H14F3N2HCl, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a trifluoroethyl group and a piperidine ring makes it an intriguing candidate for further research and development.

The CAS number 1955553-78-2 provides a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This numbering system ensures that researchers can accurately reference and retrieve information about the compound. The hydrochloride salt form of this molecule enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and binding affinity. The trifluoroethyl moiety in N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride contributes to these desirable properties. Fluorine atoms can influence the electronic distribution of the molecule, leading to improved pharmacokinetic profiles. This feature has made such compounds valuable in the design of novel drugs targeting various therapeutic areas.

The piperidine ring is another critical structural element that influences the compound's behavior. Piperidine derivatives are well-known for their role as pharmacophores in many active pharmaceutical ingredients (APIs). They often provide the necessary spatial orientation and hydrogen bonding capabilities that are essential for effective receptor interaction. In the case of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride, the piperidine ring may contribute to its potential as a scaffold for developing new therapeutic agents.

Recent studies have highlighted the importance of N-methylated piperidine derivatives in drug discovery. The N-methylation at the 4-position of the piperidine ring can modulate the compound's bioavailability and pharmacological activity. Researchers have been exploring various modifications of this motif to optimize its interactions with biological targets. The hydrochloride salt form may further enhance these interactions by improving solubility and stability.

The synthesis of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride involves multi-step organic reactions that require careful optimization. The introduction of the trifluoroethyl group necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in fluorination techniques have made it possible to incorporate fluorinated groups more efficiently, which is crucial for producing compounds like this one on an industrial scale.

In terms of applications, N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride shows promise in several therapeutic areas. Its structural features make it a potential candidate for developing drugs that target neurological disorders, cardiovascular diseases, and infectious diseases. The trifluoroethyl group's ability to enhance metabolic stability suggests that this compound could have a longer half-life in vivo, reducing the frequency of dosing required.

The pharmaceutical industry is continually seeking innovative compounds to address unmet medical needs. N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride represents a significant advancement in this regard. Its unique combination of structural elements and functional groups positions it as a valuable asset in drug discovery pipelines. Further research is needed to fully elucidate its potential applications and optimize its pharmacological properties.

As our understanding of molecular interactions grows, so does the demand for sophisticated tools to study them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are essential for characterizing compounds like N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride. These methods provide insights into how the molecule interacts with biological targets at a molecular level, guiding the development of more effective drugs.

The role of computational chemistry cannot be overstated in modern drug discovery. Molecular docking simulations and quantum mechanical calculations help predict how potential drug candidates will behave within biological systems. By leveraging these computational tools, researchers can accelerate the screening process and identify promising candidates like N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride more efficiently.

In conclusion, N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for fluorinated piperidine derivatives, compounds like this one will play an increasingly important role in addressing global health challenges.

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